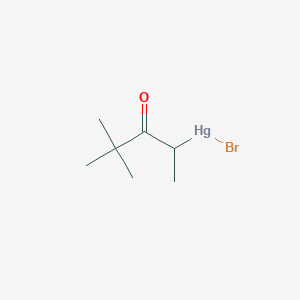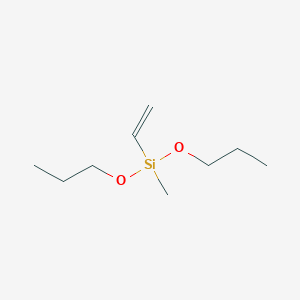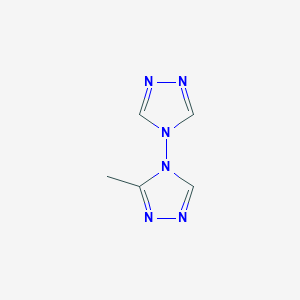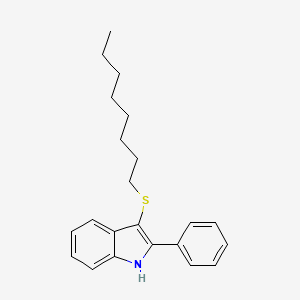
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to a phenyl group, a 1-phenylethyl group, a propyl group, and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride derivative with appropriate organic reagents. One common method is the reaction of phenylmagnesium bromide with phosphorus trichloride, followed by the addition of 1-phenylethylmagnesium bromide and propylmagnesium bromide. The final step involves oxidation with an oxidizing agent such as hydrogen peroxide to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl, 1-phenylethyl, and propyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine hydroxides.
Substitution: Formation of various substituted phosphines.
Applications De Recherche Scientifique
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and coordination with metal ions, while the phenyl and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups.
Diphenylphosphine oxide: Contains two phenyl groups and an oxo group.
Phenylphosphine: A simpler compound with one phenyl group.
Uniqueness
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane is unique due to its combination of phenyl, 1-phenylethyl, and propyl groups, along with the oxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62738-57-2 |
|---|---|
Formule moléculaire |
C17H21OP |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
1-[phenyl(propyl)phosphoryl]ethylbenzene |
InChI |
InChI=1S/C17H21OP/c1-3-14-19(18,17-12-8-5-9-13-17)15(2)16-10-6-4-7-11-16/h4-13,15H,3,14H2,1-2H3 |
Clé InChI |
QMFSAHRCZMGOIY-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)

![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)





![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)
